2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline
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Overview
Description
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline typically involves the reaction of 2-methyl-4-nitroaniline with 5-methyl-1H-pyrazole under specific conditions. The nitro group is reduced to an amine, and the pyrazole ring is introduced through a coupling reaction. Common reagents used in this synthesis include reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrazole moiety .
Scientific Research Applications
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(1H-pyrazol-3-yl)aniline
- 4-(5-methyl-1H-pyrazol-3-yl)aniline
- 2-methyl-4-(5-methyl-1H-pyrazol-4-yl)aniline
Uniqueness
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline is unique due to the specific positioning of the methyl and pyrazole groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological or chemical properties compared to its analogs .
Properties
IUPAC Name |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-5-9(3-4-10(7)12)11-6-8(2)13-14-11/h3-6H,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSPDVMRCKEXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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